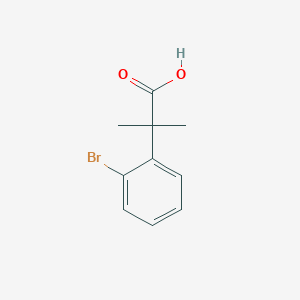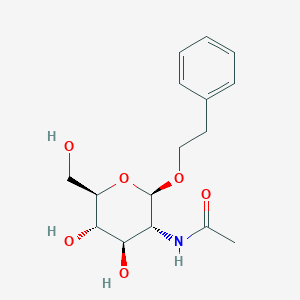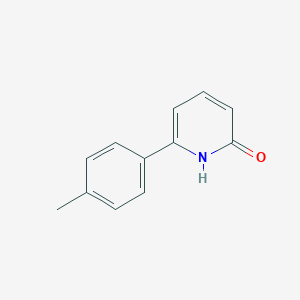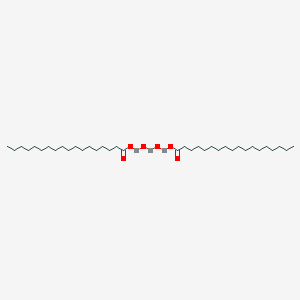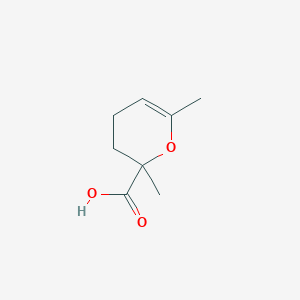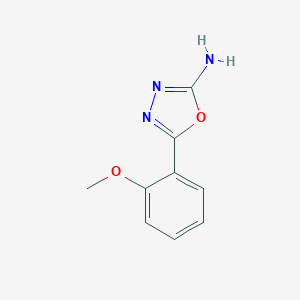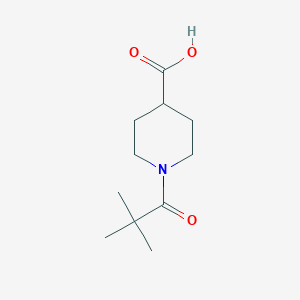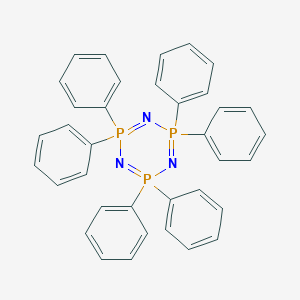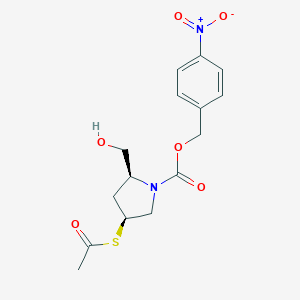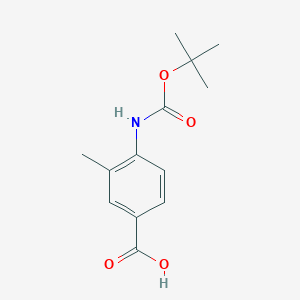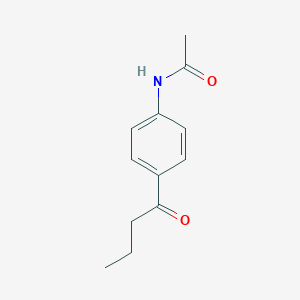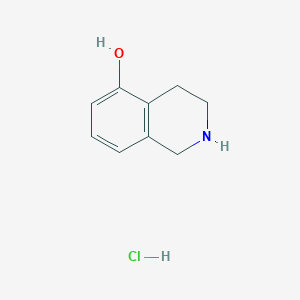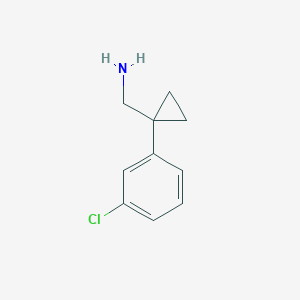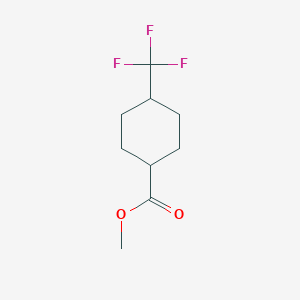
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester
Übersicht
Beschreibung
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester is a chemical intermediate used in the synthesis of other organic compounds . It serves as a versatile building block that can be used as an intermediate, reagent, and reaction component .
Molecular Structure Analysis
The molecular formula of this compound is C9H13F3O2 . Its InChI (International Chemical Identifier) is 1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 210.19 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Transformations
The methyl ester of cyclohexanecarboxylic acid, in the presence of a Co-kieselguhr catalyst, undergoes transformations at temperatures of 350–450°, forming coke, benzene, toluene, cyclohexene, cyclohexane, and various gases (Éidus, Lebedev, & Korytina, 1971).
Biological Applications
Carboxylate esters derived from cyclohexanecarboxylic acid show significant biological activities, including antioxidant, enzyme inhibition, antibacterial, and anti-fungal properties (Danish et al., 2019).
Synthesis and Structural Analysis
The synthesis of fluorinated cyclic s-trans vinylogous acid and amide ester derivatives has been achieved, representing novel synthetically useful trifluoromethyl building blocks (Okoro et al., 2006). Trifluoromethylated 4,5-dihydroorotic acid analogues and their esters exhibit an interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize certain molecular conformations (Sukach et al., 2015).
Stereochemical Control in Hydrogenation
The stereochemistry of hydrogenation of unsaturated cyclohexanecarboxylic acids and their esters reveals selective reductions and isomerisation of olefinic double bonds (Brown & Hall, 1985).
Applications in Liquid Crystals
Esters of cyclohexanecarboxylic acid have been studied for their liquid-crystal transition temperatures and their utility in electro-optic display device applications (Kelly, 1989).
Insect Pest Control
Certain esters of cyclohexanecarboxylic acid are being investigated as potential agents in insect pest control, with a focus on synthesizing various stereoisomers for effective application (Wimmer et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBPRMAOEHOALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
